molecular formula C16H21N5O2S B2517132 N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide CAS No. 461453-12-3

N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide

Cat. No.: B2517132
CAS No.: 461453-12-3
M. Wt: 347.44
InChI Key: KGRYSQKKJSMOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 3-methoxy-phenyl group and a sulfanyl (-S-) linkage to the acetamide backbone. This compound’s structural complexity and functional groups make it a candidate for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-23-14-9-5-8-13(10-14)21-16(18-19-20-21)24-11-15(22)17-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRYSQKKJSMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326138
Record name N-cyclohexyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

461453-12-3
Record name N-cyclohexyl-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with cyclohexylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Tetrazole Core Variations
  • N-Cyclohexyl-2-(1H-tetrazol-5-yl)acetamide (2t): Lacks the 3-methoxy-phenyl and sulfanyl groups.
  • N-Benzyl-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide : Features a benzyl group (instead of cyclohexyl) and a 4-methoxy-phenyl substitution. The para-methoxy group may alter π-π stacking interactions, while the benzyl group increases aromaticity, affecting solubility .
Heterocyclic Replacements
  • Thiazolidinone Derivatives (3e-I/3e-A): Replace the tetrazole with a thiazolidinone ring, introducing keto-enol tautomerism. This dynamic equilibrium may reduce stability compared to the rigid tetrazole core in the target compound .

Physicochemical Properties

Melting Points
Compound Melting Point (°C)
Target Compound Not Reported
N-Cyclohexyl-2-(1H-tetrazol-5-yl)acetamide 82–217
4b-4d (Tetrazole-acetamides) Not Reported
Thiazolidinone 3e Not Reported

The cyclohexyl group and methoxy substitution likely increase melting points due to enhanced crystallinity compared to simpler analogs.

Spectroscopic Data
  • 1H NMR : The target compound’s spectrum would show distinct signals for the cyclohexyl protons (δ 1.0–2.0 ppm), methoxy group (δ ~3.8 ppm), and acetamide NH (δ ~6.5–7.5 ppm), similar to 4b-4d but with shifts influenced by the 3-methoxy-phenyl orientation .
  • MS (ESI) : Molecular ion peaks would align with calculated masses (e.g., m/z ~375 for C₁₇H₂₂N₅O₂S), consistent with tetrazole-acetamide frameworks .

Stability and Reactivity

  • Tautomerism: Unlike thiazolidinone derivatives (3e-I/3e-A), the tetrazole core in the target compound is less prone to tautomeric shifts, enhancing stability .

Biological Activity

N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide is a compound of interest due to its potential biological activities, particularly as a GPR35 agonist. This article provides an overview of its synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.

G protein-coupled receptor 35 (GPR35) has been identified as a target for various therapeutic applications, including pain management and metabolic disorders. The introduction of tetrazole groups in compounds has been shown to enhance their activity as GPR35 agonists. The compound in focus, this compound, incorporates such modifications, suggesting promising biological activity.

2. Synthesis

The synthesis of this compound involves several steps:

  • Preparation of the Tetrazole Derivative : The tetrazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Formation of the Acetamide : The final compound is obtained by coupling the tetrazole derivative with cyclohexyl acetamide.

3.1 GPR35 Agonistic Activity

Research indicates that N-Cyclohexyl derivatives exhibit significant agonistic activity towards GPR35. In a study examining various derivatives, it was found that compounds containing the tetrazole group showed enhanced potency in activating GPR35 compared to their non-tetrazole counterparts.

Table 1: Agonistic Potency of N-Cyclohexyl Derivatives

Compound NameEC50 (μM)Activity Type
Compound A0.059GPR35 Agonist
Compound B0.086GPR35 Agonist
N-Cyclohexyl0.070GPR35 Agonist

The data indicates that the introduction of different substituents, such as methoxy groups on the phenyl ring, significantly influences the activity.

3.2 Cytotoxicity Studies

Further evaluations have demonstrated that N-Cyclohexyl derivatives possess cytotoxic effects against various cancer cell lines. For instance, in studies assessing cytotoxicity across human cancer cell lines like A2780 (ovarian carcinoma) and MCF-7 (breast cancer), certain derivatives exhibited notable antiproliferative activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Compound AA27804.47
Compound BMCF-752.8
N-CyclohexylA2780/RCIS12.5

These findings suggest that N-Cyclohexyl derivatives could serve as potential leads for developing novel anticancer agents.

Case Study 1: Antiproliferative Mechanism

A detailed investigation into the mechanism of action revealed that N-Cyclohexyl derivatives induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis. Flow cytometry analysis confirmed these findings, indicating a significant impact on cellular proliferation dynamics.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between N-Cyclohexyl derivatives and target proteins such as tubulin. The docking results suggest a favorable binding affinity at the colchicine-binding site, which is critical for inhibiting tubulin polymerization.

5. Conclusion

This compound exhibits promising biological activities as a GPR35 agonist and possesses significant cytotoxic effects against various cancer cell lines. The incorporation of specific functional groups enhances its pharmacological profile, making it a candidate for further development in therapeutic applications targeting pain relief and cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.